(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile
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Overview
Description
(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile, also known as 2α-Cyano Ethisterone, is a synthetic steroidal compound. It is structurally related to norethindrone and is used primarily in pharmaceutical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile involves multiple steps, starting from steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Ethynylation: Addition of ethynyl groups.
Oxidation: Conversion of hydroxyl groups to ketones.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.
Nitrile Introduction: Addition of the nitrile group at the 2-position.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Controlled addition of reagents and catalysts.
Purification: Use of chromatographic techniques to isolate the desired product.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) to verify the compound’s purity and identity.
Chemical Reactions Analysis
Types of Reactions
(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield diketones, while reduction with sodium borohydride can produce diols.
Scientific Research Applications
(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile is used in various scientific research applications, including:
Pharmaceutical Research: Development of new steroidal drugs.
Biological Studies: Investigation of steroid hormone receptors and their interactions.
Medical Applications: Potential use in hormone replacement therapy and contraceptives.
Industrial Applications: Use as a reference standard in quality control and analytical method development.
Mechanism of Action
The mechanism of action of (2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile involves binding to steroid hormone receptors, such as the progesterone receptor. This binding leads to changes in gene expression and modulation of various physiological processes. The compound’s ethynyl and hydroxyl groups play a crucial role in its interaction with these receptors.
Comparison with Similar Compounds
Similar Compounds
Norethindrone: A synthetic progestin used in contraceptives.
Ethinyl Estradiol: A synthetic estrogen used in combination with progestins for contraceptive purposes.
Levonorgestrel: Another synthetic progestin used in contraceptives.
Uniqueness
(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile is unique due to its specific structural modifications, such as the presence of the nitrile group at the 2-position and the ethynyl group at the 17-position. These modifications enhance its binding affinity to steroid hormone receptors and its overall biological activity.
Properties
Molecular Formula |
C22H27NO2 |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile |
InChI |
InChI=1S/C22H27NO2/c1-4-22(25)10-8-18-16-6-5-15-11-19(24)14(13-23)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,14,16-18,25H,5-10,12H2,2-3H3/t14-,16+,17-,18-,20-,21-,22-/m0/s1 |
InChI Key |
IOPWXVOREYQEPX-PRXWIKJSSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)[C@@H](C[C@]34C)C#N |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)C(CC34C)C#N |
Origin of Product |
United States |
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